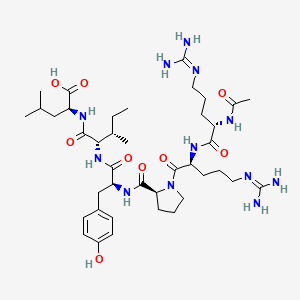

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-69-3 | |

| Record name | Acetylneurotensin (8-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH: A Potent Neurotensin Analog

This guide provides an in-depth technical overview of the synthetic hexapeptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, an important analog of the C-terminal active fragment of Neurotensin. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, purification, characterization, and biological significance, with a focus on its role as a modulator of neurotensin receptors.

Executive Summary: Unveiling a Stabilized Neuromodulator

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is the N-terminally acetylated form of the neurotensin (NT) fragment (8-13). Neurotensin is a 13-amino acid neuropeptide involved in a wide array of physiological processes within the central nervous system, including analgesia, hypothermia, and interaction with dopamine pathways[1][2]. The C-terminal hexapeptide fragment, H-Arg-Arg-Pro-Tyr-Ile-Leu-OH (NT(8-13)), is recognized as the minimal sequence required to retain the full biological activity of the parent peptide[1]. However, its therapeutic potential is severely limited by a short in vivo half-life of approximately two minutes, owing to rapid enzymatic degradation[1]. The primary cleavage sites have been identified as the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds[1][3]. The N-terminal acetylation of NT(8-13) to yield Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a strategic modification aimed at enhancing its metabolic stability by protecting it from aminopeptidase degradation, thereby prolonging its biological effects.

Physicochemical Properties and Structural Analysis

The structure of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is defined by its specific sequence of amino acids and terminal modifications. The N-terminal acetyl group and the C-terminal free carboxyl group are critical for its stability and interaction with biological targets.

| Property | Value | Source |

| Full Name | N-acetyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine | IUPAC |

| Sequence | Ac-RRPYIL-OH | Convention |

| Molecular Formula | C₄₂H₇₀N₁₂O₉ | Calculated |

| Molecular Weight | 887.08 g/mol | Calculated |

| Theoretical pI | 12.0 (Calculated) | Calculated |

| Charge at pH 7.4 | +2 (Calculated) | Calculated |

| XLogP3 (Lipophilicity) | -0.2 | PubChem[4] |

Amino Acid Contribution to Structure and Function

-

Acetyl (Ac) Group: The N-terminal acetyl cap provides resistance to degradation by exopeptidases, a crucial feature for enhancing the peptide's half-life in biological systems.

-

Arginine (Arg) (x2): The two consecutive arginine residues, with their positively charged guanidinium groups, are key for receptor binding and are characteristic of many neurotensin analogs. These residues contribute to the overall high basicity of the peptide[5].

-

Proline (Pro): The rigid cyclic structure of proline introduces a kink in the peptide backbone, influencing its secondary structure and receptor-binding conformation[5].

-

Tyrosine (Tyr): The aromatic side chain of tyrosine is often involved in crucial hydrogen bonding and hydrophobic interactions within the receptor's binding pocket[5].

-

Isoleucine (Ile) & Leucine (Leu): These hydrophobic, aliphatic amino acids are essential for the peptide's interaction with non-polar regions of the neurotensin receptors[5][6]. The C-terminal leucine with a free carboxyl group (-OH) completes the active sequence.

Synthesis, Purification, and Characterization Workflow

The synthesis of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification via High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a standard Fmoc-based SPPS approach.

Caption: Neurotensin Receptor Signaling Pathway.

The parent peptide, NT(8-13), demonstrates high affinity for both human NTS1 and NTS2 receptors.

| Peptide | NTS1 Ki (nM) | NTS2 Ki (nM) | NTS1/NTS2 Selectivity | Source |

| H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | 0.9 ± 0.03 | 0.55 ± 0.2 | 1.6 | ACS Pub. [1] |

While specific binding data for the acetylated form is not cited here, the N-terminal modification is primarily for stability and is not expected to drastically alter the high-affinity binding profile. The peptide's primary mechanism of action involves binding to these receptors, leading to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C activation, respectively. These signaling events culminate in the various physiological responses associated with neurotensin, such as opioid-independent analgesia.[1]

Experimental Protocols for Biological Evaluation

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH for NTS1 and NTS2 receptors.

-

Cell Culture: Culture cells stably expressing either human NTS1 or NTS2 receptors (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., [³H]-NT) and varying concentrations of the unlabeled competitor peptide (Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH).

-

Incubation: Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH represents a strategically modified, high-affinity neurotensin receptor agonist. Its enhanced stability compared to the native NT(8-13) fragment makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of NTS1 and NTS2 receptors in pain, neuropsychiatric disorders, and other physiological processes. Future research may focus on further modifications to this scaffold to achieve receptor subtype selectivity, which is a key goal for developing therapeutics with improved side-effect profiles. For instance, selective activation of NTS2 is sought for analgesia without the hypotension and hypothermia associated with NTS1 activation.[1] This peptide serves as a foundational lead compound for such drug discovery efforts.

References

-

Boules, M., et al. (2019). Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. ACS Chemical Neuroscience. [Link]

-

PubChem. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol | C40H68N12O8 | CID 10463249. [Link]

-

Held, C., et al. (2018). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity. Molecules. [Link]

-

Wikipedia. Neurotensin. [Link]

-

Wikipedia. Amino acid. [Link]

-

Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neurotensin - Wikipedia [en.wikipedia.org]

- 3. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol | C40H68N12O8 | CID 10463249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. technologynetworks.com [technologynetworks.com]

Structural Dynamics and Pharmacophoric Conformation of the Hexapeptide Arg-Arg-Pro-Tyr-Ile-Leu (NT 8-13)

Executive Summary

The hexapeptide Arg-Arg-Pro-Tyr-Ile-Leu (RRPYIL) corresponds to residues 8-13 of Neurotensin (NT), an endogenous tridecapeptide neurotransmitter.[1] This fragment, NT(8-13) , is the minimal bioactive pharmacophore responsible for high-affinity binding to the Neurotensin Receptor 1 (NTS1), a G-protein coupled receptor (GPCR) implicated in dopaminergic modulation, analgesia, and cancer progression.

For decades, the structural biology community debated the bioactive conformation of this peptide—specifically whether it binds in a reverse turn (β- or γ-turn) or an extended β-strand . This guide synthesizes evidence from X-ray crystallography (PDB: 4GRV), solid-state NMR, and molecular dynamics to definitively map the structural transition from solution-phase disorder to the receptor-bound state.

Physicochemical Properties & Primary Structure

The sequence Arg

| Residue | Property | Structural Role in Pharmacophore |

| Arg-8 | Basic, Positively Charged | Address: Initial electrostatic steering; anchors to the electronegative rim of the NTS1 binding pocket. |

| Arg-9 | Basic, Positively Charged | Address: Synergistic electrostatic anchor; critical for receptor subtype selectivity. |

| Pro-10 | Cyclic, Rigid | Hinge: Restricts conformational space; dictates the trajectory of the C-terminal hydrophobic domain. |

| Tyr-11 | Aromatic, Polar | Message (Critical): The phenol group is the primary "switch" for receptor activation. Loss of the -OH group abolishes activity. |

| Ile-12 | Hydrophobic (Branched) | Message: Fits into a specific hydrophobic sub-pocket; stabilizes the bound complex. |

| Leu-13 | Hydrophobic, C-term | Message: Forms a critical salt bridge (via C-term carboxylate) and hydrophobic contacts deep in the receptor core. |

The Conformational Ensemble: Solution vs. Bound State

The central challenge in targeting NTS1 is the conformational plasticity of NT(8-13). The peptide does not adopt a single static structure until bound.

A. Solution State (The Ensemble)

In aqueous solution, NT(8-13) is largely disordered.[2] However, in membrane-mimetic environments (e.g., DPC micelles), solution NMR studies historically suggested a population of turn conformations (Type I

B. The Bound State (The Reality)

The breakthrough crystal structure of NTS1 bound to NT(8-13) (White et al., Nature 2012) and supporting solid-state NMR data revealed that the bioactive conformation is NOT a turn, but an extended

-

Backbone Geometry: The peptide binds in an extended, linear fashion, perpendicular to the membrane plane.

-

Pro-Tyr Bond: The peptide bond between Pro

and Tyr -

Induction Mechanism: The receptor selects the extended conformer from the solution ensemble ("Conformational Selection") or induces the extension upon initial electrostatic capture ("Induced Fit").

Structural Mechanism of Receptor Activation

The binding event is a multi-step cascade driven by the specific structural features of RRPYIL.

Step 1: Electrostatic Capture (The "Address")

The positively charged Arg-Arg motif is attracted to the electronegative extracellular surface of NTS1 (specifically acidic residues in ECL2 and ECL3). This non-specific attraction increases the local concentration of the peptide near the binding pore.

Step 2: The Hydrophobic Dive (The "Message")

The Tyr-Ile-Leu C-terminus penetrates the receptor core.

-

Leu-13 Carboxylate: Forms a crucial salt bridge with Arg327 (in TM6) of the receptor. This interaction mimics the "ionic lock" seen in other GPCRs.

-

Tyr-11 Interaction: The aromatic ring wedges into a hydrophobic pocket, while the hydroxyl group forms a hydrogen bond with the backbone of the receptor's N-terminus (e.g., Leu55).[1] This interaction is the trigger for the transmembrane helix movement that activates the G-protein.

Visualization: Conformational Pathway

Figure 1: The binding trajectory of NT(8-13), illustrating the transition from a disordered solution ensemble to the definitive extended bioactive conformation.[1]

Experimental Protocols for Structural Characterization

To validate the conformation of RRPYIL or its analogs, the following orthogonal workflows are recommended.

Protocol A: Solution NMR (NOESY/ROESY)

Purpose: To determine the propensity of the peptide to form turns in solution, which influences binding kinetics.

-

Sample Prep: Dissolve 2-5 mM peptide in 90% H₂O/10% D₂O (pH 5.5). For membrane mimicry, add d38-DPC micelles (100-200 mM).

-

Spectroscopy: Acquire 2D ¹H-¹H NOESY (mixing times: 150, 300, 500 ms) and TOCSY (60-80 ms) at 600+ MHz.

-

Analysis:

-

Assign backbone resonances (NH-C

H). -

Identify d

and d -

Diagnostic: Strong d

correlations indicate turn/helical tendency. Strong d -

Proline Isomerism: Check for d

(trans) vs d

-

Protocol B: Molecular Dynamics (MD) Docking

Purpose: To predict binding affinity and stability of the extended conformation.

-

System Setup: Use the crystal structure of NTS1 (PDB: 4GRV ) as the receptor target.[1][3]

-

Ligand Prep: Build RRPYIL in an extended conformation. Protonate Arg residues (net charge +2 or +3 depending on C-term capping; native is free acid, so +2 net).

-

Simulation:

-

Insert receptor into a POPC lipid bilayer.

-

Solvate with TIP3P water and 150 mM NaCl.

-

Run 100 ns equilibration (NPT ensemble).

-

Perform Umbrella Sampling pulling the peptide away from the binding pocket to calculate

.

-

-

Validation: Monitor the distance between Leu13-COO

and Arg327-NH1. It should remain < 3.5 Å.[4]

Implications for Drug Design

The revelation that NT(8-13) binds in an extended conformation challenges the traditional design of cyclic peptides constrained into tight turns.

-

Paradox: Cyclic peptides do bind NTS1 with high affinity.

-

Resolution: Successful cyclic analogs likely mimic the spatial arrangement of the side chains (Arg, Tyr, Leu) found in the extended state, even if their backbone traces a turn. The "turn" is a scaffold, not the pharmacophore itself.

-

Design Rule: When designing peptidomimetics, prioritize the vectorial alignment of the Arg8/9 positive charge relative to the Tyr11 aromatic centroid and Leu13 carboxylate, rather than forcing a specific backbone dihedral angle.

References

-

White, J. F., et al. (2012).[5] Structure of the agonist-bound neurotensin receptor.[1][3][5][6][7] Nature, 490(7421), 508-513. Link

-

Luca, S., et al. (2003). The conformation of neurotensin bound to its G protein-coupled receptor.[1][3][5][6][7] Proceedings of the National Academy of Sciences, 100(19), 10706-10711. Link

-

Coutant, J., et al. (2007). NMR solution structure of neurotensin in membrane-mimetic environments.[6] Biochemistry, 46(19), 5656-5663. Link

-

Krumm, B. E., & Grisshammer, R. (2015). Structural prerequisites for G-protein activation by the neurotensin receptor. Nature Communications, 6, 7895. Link

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Acetyl-Neurotensin 8-13)

Abstract & Introduction

This Application Note details the optimized solid-phase peptide synthesis (SPPS) protocol for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Ac-RRPYIL-OH). This sequence corresponds to the N-acetylated C-terminal hexapeptide of Neurotensin (NT 8-13), the minimum active fragment required for high-affinity binding to the Neurotensin Receptor 1 (NTS1).

While short, this hexapeptide presents specific synthetic challenges that often lead to low crude purity if standard automated protocols are applied blindly. Specifically, the Arg-Arg-Pro motif creates a "perfect storm" of steric hindrance and reactivity issues:

-

Steric Bulk: The sequential coupling of two bulky Arginine residues (protected with Pbf) can lead to incomplete coupling and deletion sequences.

-

Proline Constraint: Coupling the first Arginine onto the secondary amine of Proline is kinetically slow and prone to failure.

-

Side Reactions: Improper activation of Arginine can lead to

-lactam formation, permanently terminating the chain.

This guide provides a self-validating protocol using Fmoc/tBu chemistry on Wang resin, utilizing DIC/Oxyma activation to minimize racemization and side reactions.

Strategic Planning & Chemistry

Resin Selection

-

Target C-Terminus: Free Carboxylic Acid (-COOH).

-

Recommended Resin: Fmoc-Leu-Wang Resin .

-

Rationale: While 2-Chlorotrityl Chloride (2-CTC) resin is excellent for preventing racemization during loading, pre-loaded Wang resin is robust, cost-effective, and eliminates the critical first-loading step. We avoid loading the first residue manually to prevent dipeptide formation or racemization of the C-terminal Leucine.

Linker & Protecting Group Strategy[1]

-

Chemistry: Fmoc (Base labile) / tBu (Acid labile).

-

Side Chain Protection:

-

Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] Superior to Pmc due to faster acidolytic cleavage.

-

Tyr: tBu (tert-butyl).

-

Ile/Leu/Pro: None required.

-

Activation Chemistry

-

Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure .[2]

-

Why not HBTU/HATU? While HATU is powerful, uronium salts can cause guanidinylation of the N-terminus if the coupling is slow. DIC/Oxyma is safer for Arginine couplings, reducing the risk of

-lactam formation compared to carbodiimide-only methods, and suppressing racemization better than HOBt.

Materials & Reagents Preparation

| Component | Specification | Preparation / Notes |

| Resin | Fmoc-Leu-Wang Resin (0.3 - 0.8 mmol/g) | Use 0.1 mmol scale for pilot. |

| Solvent | DMF (Dimethylformamide) | Peptide synthesis grade, amine-free. |

| Deprotection | 20% Piperidine in DMF | Add 0.1M Oxyma to suppress aspartimide (not strictly needed here, but good practice). |

| Activator | 0.5 M DIC in DMF | Keep anhydrous. |

| Additive | 0.5 M Oxyma Pure in DMF | Dissolve fully; may require mild sonication. |

| Amino Acids | Fmoc-AA-OH (0.2 M in DMF) | Use 5-fold excess relative to resin loading. |

| Capping | Acetic Anhydride / DIEA / DMF | Solution: 10% Ac2O / 5% DIEA / 85% DMF. |

| Cleavage | TFA / TIS / H2O | Ratio: 95 : 2.5 : 2.[1][2]5. |

Experimental Protocol

Synthesis Workflow (Fmoc SPPS Cycle)

The following diagram illustrates the critical decision points in the synthesis cycle, specifically highlighting the modified protocol for the Arg-Pro junction.

Caption: Optimized SPPS workflow differentiating standard couplings from the sterically hindered Arg-Pro and Arg-Arg junctions.

Step-by-Step Procedure

Step 1: Resin Preparation[3]

-

Weigh Fmoc-Leu-Wang resin (calculate mass for 0.1 mmol scale).

-

Swell in DMF for 30 minutes. Drain.

Step 2: Elongation Cycle (Repeat for Ile, Tyr, Pro)

-

Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain. Repeat with fresh solution for 7 min.

-

Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.

-

Coupling:

-

Wash: DMF (5 x 1 min).

Step 3: Critical Junction – Coupling Arg onto Pro

The secondary amine of Proline is sterically hindered. Standard coupling often fails here.

-

Deprotect the Fmoc-Pro-peptidyl resin as usual.

-

Coupling 1: Use standard DIC/Oxyma (5 eq) for 60 minutes. Drain. Do not wash extensively.

-

Coupling 2 (Re-coupling): Prepare fresh Fmoc-Arg(Pbf)-OH (5 eq), Oxyma (5 eq), and DIC (5 eq). Add to resin and agitate for another 60 minutes.

-

Note: If available, heating to 50°C during this step improves yield significantly.

-

Step 4: Critical Junction – Coupling Arg onto Arg

The Pbf group on the resin-bound Arg creates massive steric bulk.

-

Perform Double Coupling (2 x 45 min) using DIC/Oxyma.

-

Ensure the resin is agitated vigorously (but not ground up) to overcome aggregation.

Step 5: N-Terminal Acetylation (Capping)

The final Fmoc-Arg must be deprotected before this step.

-

Remove the final Fmoc group (Piperidine wash).[4]

-

Wash resin thoroughly with DMF (5x) and DCM (3x).

-

Add Capping Solution (Acetic Anhydride/DIEA/DMF).

-

Agitate for 15–20 minutes.

-

Kaiser Test (Ninhydrin) should be negative (colorless beads), indicating the amine is capped.

Step 6: Cleavage & Workup

-

Wash resin with DCM (5x) to remove all DMF. DMF interferes with TFA cleavage.

-

Dry resin under Nitrogen flow for 10 minutes.

-

Prepare Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

-

Why TIS? It scavenges the bulky t-butyl cations from Tyr and Pbf cations from Arg, preventing them from re-attaching to the peptide (alkylation).

-

-

Add cocktail to resin (approx. 10 mL per gram of resin).

-

Agitate for 3 hours . Arg(Pbf) cleavage is slow; do not rush this step.

-

Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (10x volume).

-

Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh ether.

-

Dissolve pellet in H2O/Acetonitrile (1:1) and lyophilize.

Quality Control & Data Interpretation

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

-

Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes.

-

Expected Profile:

Mass Spectrometry (ESI-MS)

-

Formula: C38H62N10O9

-

Monoisotopic Mass: 802.47 Da

-

Expected Ions:

-

[M+H]+ = 803.5

-

[M+2H]2+ = 402.3 (Arginine rich peptides often show strong doubly charged species).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Deletion of Arg (-156 Da) | Incomplete coupling at Pro-Arg or Arg-Arg junction. | Implement Double Coupling for both Arg residues. Use HATU for the Arg-Pro coupling if DIC fails. |

| Mass +252 Da | Incomplete Pbf removal. | Extend cleavage time to 4 hours. Ensure TFA is fresh. |

| Mass -18 Da (approx) | Avoid high base (DIEA) during Arg activation. Stick to DIC/Oxyma (acidic/neutral activation environment). | |

| Low Yield | Aggregation on resin.[11] | Use ChemMatrix resin (PEG-based) instead of Wang (PS-based) for better solvation of Arg-rich sequences. |

References

-

Neurotensin Structure-Activity: Granier, C., et al. (1982).[12] "Synthesis and biological activities of neurotensin analogues." European Journal of Biochemistry.

-

Arg Coupling Optimization: "Optimizing Peptide Synthesis with Fmoc-Arg(Pbf)-OH." BenchChem Technical Notes.

-

Proline Coupling Issues: "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Application Notes.

-

Cleavage Protocols: "Fmoc Resin Cleavage and Deprotection Strategies." Merck (Sigma-Aldrich) Technical Protocols.

-

Oxyma Pure Utility: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Acetyl Neurotensin (8-13) - Echelon Biosciences [echelon-inc.com]

- 10. mesalabs.com [mesalabs.com]

- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

Application Notes and Protocols for the Solubilization of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

Introduction

The hexapeptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide with a sequence that presents both hydrophilic and hydrophobic characteristics, making its solubilization a critical step for successful and reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this peptide. We will delve into the physicochemical rationale behind the recommended protocols, ensuring scientific integrity and providing practical, field-proven insights for its use in various experimental settings.

The peptide's structure, featuring two basic arginine residues and a C-terminal carboxylic acid, alongside hydrophobic isoleucine and leucine residues, necessitates a systematic approach to solvent selection. This guide will walk you through a logical workflow, from initial solvent choice to troubleshooting strategies, ensuring the peptide's integrity and bioactivity are maintained.

Physicochemical Properties and Solubility Profile

A thorough understanding of the peptide's properties is fundamental to developing an effective solubilization strategy.

Table 1: Physicochemical Characteristics of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

| Property | Value/Analysis | Rationale and Impact on Solubility |

| Sequence | Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH | The presence of two Arginine (Arg) residues confers a strong positive charge at neutral and acidic pH, suggesting good solubility in aqueous acidic solutions. The hydrophobic Isoleucine (Ile) and Leucine (Leu) residues can, however, promote aggregation and decrease aqueous solubility. |

| Molecular Formula | C40H66N12O9 | - |

| Molecular Weight | ~859.0 g/mol [1] | Affects calculations for molar concentrations. |

| Net Charge at pH 7 | +1 | Calculated as: Arg (+1) + Arg (+1) + C-terminal OH (-1) = +1. The N-terminal is acetylated and thus neutral. This positive net charge indicates the peptide is basic. |

| Predicted Nature | Amphipathic | The peptide possesses both charged/polar (Arg, Tyr, C-terminal OH) and non-polar (Pro, Ile, Leu) residues. |

The dual nature of this peptide—possessing both strongly basic residues and hydrophobic moieties—is the primary challenge in its dissolution. The arginine residues will readily protonate in acidic solutions, enhancing solubility. Conversely, the hydrophobic isoleucine and leucine can lead to insolubility in purely aqueous solutions, especially at higher concentrations.

Recommended Solubilization Workflow

The following workflow is designed to systematically identify the optimal solvent for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH while minimizing the risk of peptide degradation or loss. It is crucial to always test the solubility on a small aliquot of the peptide before dissolving the entire stock[2][3].

Caption: A step-by-step workflow for dissolving Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH.

Detailed Protocols

Protocol 1: Primary Method (Aqueous Acidic Solution)

This method leverages the basic nature of the peptide due to the two arginine residues.

Materials:

-

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

-

Sterile, deionized water

-

10% (v/v) aqueous acetic acid solution

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture[4].

-

Initial Dissolution Attempt: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex briefly.

-

Acidification: If the peptide does not fully dissolve in water, add the 10% acetic acid solution dropwise while vortexing until the peptide is completely dissolved[5][6]. The acidic environment will protonate the guanidinium groups of the arginine residues, significantly increasing solubility.

-

Sonication: If aggregation is still observed, place the vial in a bath sonicator for 5-10 minutes.[2][7] This can help to break up any peptide aggregates. Avoid excessive heating of the sample.

-

Dilution: Once the peptide is fully dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

Protocol 2: Secondary Method (Organic Co-solvent)

This method is recommended if the peptide remains insoluble in acidic aqueous solutions, which may occur at very high concentrations or if significant aggregation is present.

Materials:

-

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, deionized water or desired aqueous buffer

-

Vortex mixer

Procedure:

-

Preparation: Equilibrate the peptide vial to room temperature.

-

Dissolution in DMSO: Add a minimal amount of anhydrous DMSO to the lyophilized peptide to fully dissolve it.[2][8] DMSO is a powerful solvent for many peptides, including those with hydrophobic residues.

-

Aqueous Dilution: Slowly add the concentrated DMSO solution dropwise into your vigorously stirring aqueous buffer.[3] This technique is critical to prevent the peptide from precipitating out of the solution as it comes into contact with the aqueous environment.

-

Final Concentration: Be mindful of the final DMSO concentration in your experimental setup, as it can be toxic to cells at higher concentrations (typically >0.5-1%).[2]

Handling and Storage of Peptide Solutions

Proper handling and storage are paramount to maintaining the peptide's integrity and ensuring the reproducibility of your experiments.

-

Storage of Lyophilized Peptide: For long-term storage, lyophilized Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH should be stored at -20°C or colder in a desiccated environment.[4][9][10]

-

Storage of Stock Solutions: It is highly recommended to aliquot the dissolved peptide into single-use volumes and store them at -20°C or -80°C.[10][11] This will prevent degradation that can occur with repeated freeze-thaw cycles.

-

Stability: The long-term stability of peptides in solution is not guaranteed. For critical experiments, it is advisable to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Peptide will not dissolve in water or dilute acid. | High concentration leading to aggregation; strong hydrophobic interactions. | Proceed to Protocol 2 using a minimal amount of DMSO. Consider preparing a more dilute stock solution. |

| Peptide precipitates upon addition to aqueous buffer. | The peptide was added too quickly from an organic solvent stock; buffer pH is unfavorable. | Add the peptide stock solution from the organic solvent very slowly while vigorously stirring the buffer. Ensure the final pH of the buffer is compatible with peptide solubility (for this peptide, a slightly acidic to neutral pH is likely optimal). |

| Inconsistent experimental results. | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |

Conclusion

The dissolution of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is readily achievable with a systematic approach that considers its amphipathic nature. By starting with an aqueous acidic solution and proceeding to an organic co-solvent system only if necessary, researchers can ensure the complete and effective solubilization of this peptide for a wide range of experimental applications. Adherence to proper handling and storage protocols will further guarantee the integrity and reproducibility of your results.

References

-

LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

-

Wikipedia. Amino acid. [Link]

-

Isca Biochemicals. Solubility of peptides. [Link]

-

Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

-

Bio Basic. Solubility Testing - Peptide Synthesis. [Link]

-

PubChem. AC-ARG-ARG-PRO-TYR-ILE-LEU-OH | C40H66N12O9 | CID 4464154. [Link]

-

GenScript. Peptide Storage and Handling Guidelines. [Link]

-

anaspec. Peptide handling & storage guidelines - How to store a peptide?. [Link]

-

ResearchGate. Physicochemical characteristics of AC. [Link]

-

ChemBK. TYR-GLY-GLY-PHE-LEU-ARG-ARG-ILE-ARG-PRO-LYS-LEU-LYS. [Link]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

-

PubChem. Ac-Arg-Arg-Pro-Tyr-xiIle-Leu-OH | C40H66N12O9 | CID 21123485. [Link]

-

MDPI. (2018, November 19). Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions. [Link]

-

PubChem. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol | C40H68N12O8 | CID 10463249. [Link]

-

NIBSC. Peptide Handling, dissolution & Storage. [Link]

Sources

- 1. Ac-Arg-Arg-Pro-Tyr-xiIle-Leu-OH | C40H66N12O9 | CID 21123485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. genscript.com [genscript.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. biobasic.com [biobasic.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. bachem.com [bachem.com]

- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bachem.com [bachem.com]

Preparation of Stock Solutions for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH: A Technical Guide

Introduction: Understanding Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide fragment corresponding to the N-acetylated sequence of neurotensin (8-13). Neurotensin is a tridecapeptide with a wide range of biological activities in the central nervous system and periphery, making its fragments, such as this N-acetylated hexapeptide, valuable tools in neurobiology and pharmacology research. The integrity of experimental outcomes hinges on the precise and accurate preparation of a stable peptide stock solution. This guide provides a detailed, field-proven protocol for the solubilization, quantification, storage, and handling of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, ensuring the reproducibility and reliability of your research.

The peptide's sequence, rich in basic (Arginine) and hydrophobic (Isoleucine, Leucine, Proline, Tyrosine) residues, presents specific challenges for solubilization that this protocol is designed to address.

Physicochemical Properties and Solubility Analysis

A thorough understanding of the peptide's characteristics is the foundation for a successful solubilization strategy.

Amino Acid Composition Analysis

The first step in devising a solubilization protocol is to analyze the peptide's amino acid sequence to predict its overall charge and hydrophobicity.

-

Sequence: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

-

N-terminus: Acetylated (neutral)

-

C-terminus: Carboxylic acid (-COOH), which is acidic.

-

Basic Residues: Two Arginine (Arg) residues, which are strongly basic.[1]

-

Hydrophobic/Neutral Residues: Proline (Pro), Tyrosine (Tyr), Isoleucine (Ile), Leucine (Leu).

-

Acidic Residues: None within the main chain.

Net Charge Calculation at Neutral pH (~7): To estimate the net charge, we assign a value of +1 to each basic residue and -1 to each acidic residue.[1]

-

Arg: +1

-

Arg: +1

-

C-terminus (-COOH): -1

-

Estimated Net Charge: +1

The positive net charge indicates that Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a basic peptide . Basic peptides generally exhibit good solubility in acidic aqueous solutions.[2] The presence of several large, nonpolar side chains (Tyr, Ile, Leu) also contributes a significant hydrophobic character, which must be considered.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C40H66N12O9 | [3] |

| Molecular Weight | 859.03 g/mol | [3] |

| Appearance | White to off-white lyophilized powder | Typical for synthetic peptides |

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a highly concentrated, stable stock solution of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH. It is crucial to start with a small aliquot of the peptide to test solubility before dissolving the entire batch.

Materials and Equipment

-

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

-

Sterile, nuclease-free water (e.g., WFI or Milli-Q grade)

-

0.1% Acetic Acid in sterile water (v/v)

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

Analytical balance (if starting from a non-pre-aliquoted vial)

Step-by-Step Solubilization Protocol

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder, which can compromise its stability and accurate weighing.

-

Initial Solvent Selection: Based on the peptide's basic nature, a dilute acidic solution is the solvent of choice. Prepare a sterile 0.1% acetic acid solution in water.

-

Calculation of Required Solvent Volume:

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

-

Example for 1 mg of peptide to make a 10 mM stock:

-

Volume (L) = 0.001 g / (859.03 g/mol x 0.010 mol/L)

-

Volume (L) = 0.0001164 L

-

Volume (µL) = 116.4 µL

-

-

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Carefully add the calculated volume (e.g., 116.4 µL) of sterile 0.1% acetic acid solution to the vial.

-

Recap the vial securely and gently vortex for 10-20 seconds.

-

Visually inspect the solution for any undissolved particulates. If necessary, sonication in a water bath for a few minutes can aid dissolution. Avoid excessive heating.

-

-

Final Dilution and Aliquoting:

-

Once fully dissolved, briefly centrifuge the vial again to collect the entire stock solution at the bottom of the tube.

-

To minimize degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes (e.g., 5-20 µL) in sterile, low-protein-binding microcentrifuge tubes.

-

Caption: Workflow for peptide stock solution preparation.

Storage and Stability

Proper storage is critical to maintaining the peptide's biological activity over time.

Lyophilized Peptide

-

Short-term (weeks): Store at 4°C, protected from light.

-

Long-term (months to years): For optimal stability, store lyophilized peptide at -20°C or -80°C in a desiccated environment.

Peptide Stock Solution

-

Short-term (days): Can be stored at 4°C, but this is not recommended for extended periods.

-

Long-term (months): Store aliquots at -20°C. For maximum stability, especially for peptides containing sensitive residues (though less critical for this sequence), -80°C is preferable.

-

Crucial Handling Note: Avoid repeated freeze-thaw cycles. This is the most common cause of peptide degradation in solution. Always use a fresh aliquot for each experiment.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Peptide fails to dissolve in 0.1% acetic acid. | High hydrophobicity; peptide aggregation. | Increase the concentration of acetic acid up to 10%. If still insoluble, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise addition of the acidic buffer. Note that organic solvents may interfere with certain biological assays. |

| Solution is cloudy or contains precipitates after initial dissolution. | Incomplete solubilization or low solubility at the target concentration. | Sonicate the solution in a cool water bath for 5-10 minutes. If cloudiness persists, centrifuge the tube to pellet the insoluble material and use the supernatant, noting that the actual concentration will be lower than calculated. Consider preparing a more dilute stock solution. |

| Loss of peptide activity over time. | Improper storage; repeated freeze-thaw cycles; microbial contamination. | Ensure aliquots are stored at or below -20°C and that a fresh aliquot is used for each experiment. Always use sterile technique, solvents, and tubes during preparation. |

Conclusion

The biological relevance of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH in research necessitates a rigorous and validated protocol for its handling and preparation. By understanding the peptide's physicochemical properties and adhering to the detailed steps for solubilization in a dilute acidic buffer, researchers can ensure the creation of a stable and accurate stock solution. Proper aliquoting and storage are paramount to preserving the peptide's integrity, thereby guaranteeing the validity and reproducibility of experimental data.

References

-

Wikipedia. Amino acid. [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Assay Development for Synthetic Peptides

Abstract: The resurgence of synthetic peptides as a pivotal class of therapeutics demands robust and reliable in vitro assays to characterize their activity and guide drug development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for developing in vitro assays for synthetic peptides. We delve into the critical aspects of peptide handling, assay design, core experimental protocols for binding and functional activity, and essential validation metrics. By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide aims to equip researchers with the expertise to generate high-quality, reproducible data for their peptide-based drug discovery programs.

Introduction to Synthetic Peptides in Drug Discovery

Synthetic peptides have re-emerged as a highly promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their high specificity, potency, and lower likelihood of off-target toxicity make them attractive candidates for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases[1]. However, the unique physicochemical properties of peptides, such as their susceptibility to degradation and potential for aggregation, present distinct challenges for in vitro assay development[2]. A well-designed assay is paramount for accurately determining a peptide's identity, purity, potency, and stability, which are critical quality attributes mandated by regulatory agencies like the FDA[3][4].

Foundational Principles: Peptide Handling and Characterization

The quality of your data is fundamentally linked to the quality and handling of your peptide. Overlooking these initial steps can lead to inconsistent and unreliable results[5].

2.1 Peptide Synthesis, Purification, and Quality Control (QC) Therapeutic peptides are typically produced by Solid-Phase Peptide Synthesis (SPPS), followed by purification, most commonly using High-Performance Liquid Chromatography (HPLC). Rigorous analytical characterization is crucial to ensure the peptide meets specifications for identity, purity, and strength[4][6].

A comprehensive Certificate of Analysis (CoA) should include:

-

Purity by HPLC: Typically, a purity of >95% is required for in vitro biological assays, with specifications for any single impurity[6].

-

Identity Confirmation by Mass Spectrometry (MS): Verifies the correct molecular weight of the synthesized peptide.

-

Amino Acid Analysis: Confirms the amino acid composition of the peptide[6].

-

Counter-ion Content (e.g., TFA): Important for accurate peptide quantification.

-

Water Content: Peptides are often hygroscopic, and knowing the water content is essential for accurate concentration calculations.

2.2 Proper Handling and Storage of Lyophilized and Solubilized Peptides Lyophilized peptides are stable for weeks at ambient temperature but should be stored at -20°C or colder for long-term stability, protected from moisture and light[7][8][9][10]. Before opening, the vial must be equilibrated to room temperature in a desiccator to prevent condensation, as moisture significantly decreases long-term stability[8][9].

When preparing stock solutions, there is no universal solvent[7][8]. A systematic approach is recommended:

-

Assess Peptide Properties: Determine if the peptide is acidic, basic, or neutral based on its amino acid sequence[7].

-

Initial Solubilization: Start with sterile distilled water. If solubility is poor, for acidic peptides, a small amount of aqueous ammonia or basic buffer can be used. For basic peptides, dilute acetic acid or acidic buffer is recommended[7]. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but their compatibility with the intended assay must be confirmed.

-

Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) and aliquot them to minimize freeze-thaw cycles, which can degrade the peptide[8][10]. Store peptide solutions at -20°C or -80°C.

Assay Design and Strategy

A strategic approach to assay development ensures that the chosen method is fit-for-purpose and will yield meaningful data.

3.1 Defining the Assay Objective The first step is to clearly define the question the assay needs to answer. Is it to:

-

Confirm target binding ?

-

Quantify binding affinity (KD) and kinetics (kon, koff)?

-

Measure functional activity (e.g., enzyme inhibition, receptor activation/inhibition)?

-

Assess stability in a biological matrix?

3.2 Selection of Appropriate Assay Technology The choice of technology depends on the assay objective, the nature of the target, and available resources.

| Assay Type | Technology | Principle | Information Gained | Considerations |

| Binding | Surface Plasmon Resonance (SPR) | Label-free, real-time detection of mass changes on a sensor surface.[11][12][13][14] | KD, kon, koff, specificity.[11] | Requires specialized equipment; protein immobilization can affect activity. |

| Fluorescence Polarization (FP) | Measures changes in the rotation speed of a fluorescently labeled peptide upon binding to a larger protein.[15][16][17] | KD, IC50 (in competition format). | Requires fluorescent labeling of the peptide; sensitive to large changes in molecular weight.[17] | |

| Functional | Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized antigen (peptide) is detected by an enzyme-conjugated antibody, producing a colorimetric or fluorescent signal.[18][19] | Target binding, quantification. | Multiple wash steps; can be time-consuming. |

| FRET-based Enzymatic Assays | Measures the change in fluorescence resonance energy transfer of a substrate upon cleavage by an enzyme. | IC50 for enzyme inhibitors. | Requires a specifically designed FRET substrate. | |

| Cell-Based Assays (e.g., cAMP, Calcium Flux) | Measures downstream signaling events (e.g., second messengers) upon receptor activation by a peptide.[20][21][22] | EC50 (agonists), IC50 (antagonists), mechanism of action. | More physiologically relevant; can be complex to develop and optimize. |

3.3 General Assay Development Workflow A systematic workflow is crucial for developing a robust and reproducible assay.

Caption: A generalized workflow for in vitro assay development.

Core Protocols for Peptide Activity Measurement

Here we provide detailed protocols for common assay formats used in peptide characterization.

4.1 Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures real-time biomolecular interactions, providing precise data on binding kinetics (kon, koff) and affinity (KD)[11][12][23].

-

Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip[12][13]. One molecule (the ligand, e.g., the target protein) is immobilized on the chip, and the other (the analyte, e.g., the synthetic peptide) is flowed over the surface. Binding causes an increase in mass on the surface, which is detected as a change in the SPR signal, plotted in a sensorgram[13].

-

Step-by-Step Protocol (Amine Coupling Immobilization):

-

System Priming: Prime the SPR instrument with the appropriate running buffer (e.g., HBS-EP+).

-

Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor chip surface to activate the carboxyl groups.

-

Ligand Immobilization: Inject the target protein (typically 10-50 µg/mL in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface.

-

Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

Analyte Injection (Binding Measurement): Inject a series of concentrations of the synthetic peptide (the analyte) in running buffer over the immobilized ligand surface. Start with a blank (buffer only) injection for baseline subtraction.

-

Dissociation: After the peptide injection, flow running buffer over the chip to monitor the dissociation of the peptide-protein complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

4.2 Protocol 2: Enzyme Inhibition Assay (FRET-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme, such as a protease.

-

Principle: A FRET-based assay uses a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitory peptide will prevent this cleavage, leading to a lower fluorescence signal.

Caption: Mechanism of a FRET-based enzyme inhibition assay.

-

Step-by-Step Protocol for IC50 Determination:

-

Reagent Preparation: Prepare assay buffer, enzyme stock solution, FRET substrate stock solution, and a serial dilution of the inhibitory peptide in the assay buffer.

-

Plate Setup: In a 96- or 384-well microplate, add the serially diluted peptide inhibitor. Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

-

Enzyme Addition: Add the enzyme to all wells except the negative controls. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the peptide to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the data by setting the positive control rate to 100% activity and the negative control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

-

4.3 Protocol 3: Cell-Based GPCR Activation Assay (cAMP Measurement)

This protocol measures the functional activity of a peptide that targets a G-protein coupled receptor (GPCR), specifically those that signal through the Gαs or Gαi pathways.

-

Principle: GPCRs that couple to the Gαs protein activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels[24][25]. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays[25].

-

Step-by-Step Protocol (HTRF-based):

-

Cell Culture: Culture cells stably or transiently expressing the target GPCR to an appropriate density.

-

Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight to allow for cell attachment.

-

Peptide Preparation: Prepare a serial dilution of the peptide agonist or antagonist in stimulation buffer. For antagonist testing, also prepare a fixed concentration of a known agonist (typically at its EC80).

-

Cell Stimulation:

-

Agonist Mode: Add the serially diluted peptide agonist to the cells.

-

Antagonist Mode: Pre-incubate the cells with the serially diluted peptide antagonist for a set time, then add the fixed concentration of the known agonist.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Assay Validation and Quality Control

Assay validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose. Key statistical parameters are used to assess assay quality[26][27].

| Parameter | Formula | Description | Acceptance Criteria |

| Signal-to-Background (S/B) | MeanSignal / MeanBackground | A simple ratio of the positive control signal to the negative control signal.[27] | Generally > 2, but highly assay dependent. |

| Signal-to-Noise (S/N) | (MeanSignal - MeanBackground) / SDBackground | Measures the difference between signal and background relative to the background noise.[27] | Typically > 10 for a robust assay. |

| Z'-Factor | 1 - [ (3 * SDSignal + 3 * SDBackground) / |MeanSignal - MeanBackground| ] | A measure of the statistical effect size that reflects both the dynamic range and data variation.[26][28][29] | > 0.5: Excellent assay.[28][30]0 to 0.5: Marginal/acceptable assay.[28][30]< 0: Unacceptable assay.[28][30] |

Counter-screens and Orthogonal Assays: To ensure that the observed activity is specific to the target and not an artifact, it is crucial to use orthogonal assays. This involves testing the peptide in a different assay format that relies on a distinct detection principle[31][32][33]. For example, a binding hit from an FP screen could be confirmed using SPR. This approach helps eliminate false positives and builds confidence in the results[33].

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Assay Window (Low S/B) | - Suboptimal reagent concentrations.- Incorrect buffer conditions (pH, ionic strength).- Inactive peptide or target protein. | - Re-titrate all key reagents (peptide, target, substrate).- Perform a buffer optimization screen.- Verify the integrity and activity of reagents via QC methods (e.g., MS, SDS-PAGE). |

| High Well-to-Well Variability (High %CV) | - Peptide aggregation or precipitation.[34][35]- Inconsistent pipetting or dispensing.- Edge effects in the microplate. | - Test different solvents or add detergents (e.g., Tween-20) to the assay buffer.- Use calibrated pipettes and automated dispensers; ensure proper mixing.- Avoid using the outer wells of the plate or fill them with buffer. |

| Irreproducible Dose-Response Curves | - Peptide instability in assay buffer.- Inaccurate peptide concentration due to handling errors.- Freeze-thaw degradation. | - Assess peptide stability over the assay duration.- Re-prepare stock solutions carefully, accounting for peptide purity and water content.- Use freshly thawed aliquots for each experiment.[10] |

Conclusion

The development of robust and reliable in vitro assays is a cornerstone of synthetic peptide drug discovery. A systematic approach, beginning with proper peptide handling and characterization, followed by thoughtful assay design, optimization, and rigorous validation, is essential for generating high-quality data. By understanding the principles behind different assay technologies and implementing the protocols and quality control measures outlined in this guide, researchers can confidently characterize the activity of their synthetic peptides and make informed decisions to advance their therapeutic programs.

References

-

Xing, G., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 55-68. Retrieved from [Link]

-

How to store and handle Synthetic Peptides. (n.d.). LifeTein. Retrieved from [Link]

-

Handling and Storage of Synthetic Peptides. (n.d.). Scribd. Retrieved from [Link]

-

Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. Retrieved from [Link]

-

Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

-

Jayawickreme, C. K., et al. (1994). Discovery of biologically active peptides in random libraries: solution-phase testing after staged orthogonal release from resin beads. Proceedings of the National Academy of Sciences, 91(5), 1614-1618. Retrieved from [Link]

-

Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Erak, M., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences. Retrieved from [Link]

-

Proteins & Peptides In Vitro Potency Assay. (n.d.). CD Formulation. Retrieved from [Link]

-

Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide. Retrieved from [Link]

-

Jayawickreme, C. K., et al. (1994). Discovery of biologically active peptides in random libraries: Solution-phase testing after staged orthogonal release from resin beads. PNAS, 91(5), 1614-1618. Retrieved from [Link]

-

Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved from [Link]

-

Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. Retrieved from [Link]

-

Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved from [Link]

-

What Are the FDA Requirements for Peptide Characterization?. (2025). ResolveMass. Retrieved from [Link]

- What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery.

-

Avoiding Pitfalls in Peptide Experiments: Best Practices. (n.d.). GenScript. Retrieved from [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

-

Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

-

Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

-

General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (2014). PLoS ONE, 9(9), e107936. Retrieved from [Link]

-

Peptide ELISA Protocol for S-1502. (n.d.). BMA BIOMEDICALS. Retrieved from [Link]

-

Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. Retrieved from [Link]

-

A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. (2021). BioTechniques, 70(6), 337-344. Retrieved from [Link]

-

Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, 37(18), 2954-2960. Retrieved from [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved from [Link]

-

Peptide tags that encode chemical libraries could revolutionise drug discovery. (2023). Chemistry World. Retrieved from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5485. Retrieved from [Link]

-

A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved from [Link]

-

Quality Considerations for Peptide Manufacturing Processes. (2014). BioPharm International. Retrieved from [Link]

-

Video: Surface Plasmon Resonance SPR: Label-Free Detection. (2023). JoVE. Retrieved from [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). JoVE, (87), e51410. Retrieved from [Link]

-

In Vitro Release Testing for Proteins & Peptides Formulation. (n.d.). CD Formulation. Retrieved from [Link]

-

High-throughput screening assay for macrocyclic peptides developed. (2021). Drug Target Review. Retrieved from [Link]

-

cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(2), 1-12. Retrieved from [Link]

-

Orthogonal Peptides | Advanced Peptide Drug Development. (n.d.). Orthogonal Peptides. Retrieved from [Link]

-

The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. (2024). Millennial Scientific. Retrieved from [Link]

-

Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). Scientific Reports, 13(1), 3588. Retrieved from [Link]

-

Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. (2012). Protein Engineering, Design and Selection, 25(10), 679-688. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence-based prediction of the solubility of peptides containing non-natural amino acids | bioRxiv [biorxiv.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. biopharminternational.com [biopharminternational.com]

- 5. nurapeptide.com [nurapeptide.com]

- 6. polypeptide.com [polypeptide.com]

- 7. 合成肽的处理和储存实验方案 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lifetein.com [lifetein.com]

- 10. genscript.com [genscript.com]

- 11. nuvisan.com [nuvisan.com]

- 12. portlandpress.com [portlandpress.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Video: Surface Plasmon Resonance SPR: Label-Free Detection [jove.com]

- 15. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. affbiotech.com [affbiotech.com]

- 19. ELISA Protocol [protocols.io]

- 20. biocompare.com [biocompare.com]

- 21. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioradiations.com [bioradiations.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 27. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 29. academic.oup.com [academic.oup.com]

- 30. rna.uzh.ch [rna.uzh.ch]

- 31. Discovery of biologically active peptides in random libraries: solution-phase testing after staged orthogonal release from resin beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pnas.org [pnas.org]

- 33. revvitysignals.com [revvitysignals.com]

- 34. millennialscientific.com [millennialscientific.com]

- 35. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Metabolic Stability Assessment of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Neurotensin 8-13 Analog)

Introduction & Scientific Context

The peptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH represents a N-acetylated analog of the bioactive fragment of Neurotensin (NT 8-13). Neurotensin (NT) is a tridecapeptide acting as a neurotransmitter and neuromodulator in the CNS and periphery. The C-terminal hexapeptide (8-13) contains the essential pharmacophore for binding to Neurotensin Receptors (NTS1, NTS2).

The Stability Challenge

While the N-terminal acetylation (Ac-) protects the peptide against aminopeptidases, this specific sequence contains a critical metabolic vulnerability: the Arg-Arg (dibasic) site.

-

Primary Threat: The Arg8-Arg9 bond is highly susceptible to cleavage by metalloendopeptidases (e.g., EC 3.4.24.11/Neprilysin, EC 3.4.24.15/Thimet oligopeptidase) and trypsin-like serine proteases found in plasma.

-

Secondary Threat: The Pro10-Tyr11 and Tyr11-Ile12 bonds are secondary targets for endopeptidases.

This Application Note provides a rigorous, FDA-aligned protocol (M10 Bioanalytical Method Validation) for assessing the plasma stability of this peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Degradation Map

The following diagram illustrates the enzymatic vulnerabilities of the target peptide.

Figure 1: Enzymatic cleavage sites on Ac-RRPYIL-OH. The Arg-Arg bond is the primary site of instability.

Experimental Design Strategy

Matrix Selection

-

Plasma vs. Serum: Use Plasma (heparin or EDTA). Serum is generated by clotting, which activates serine proteases (thrombin cascade) that may artificially accelerate the degradation of the Arg-Arg bond, yielding false-negative stability data.

-

Species: Human plasma (for clinical prediction) and Rat plasma (common for preclinical PK).

Controls

-

Negative Control: PBS (Phosphate Buffered Saline) incubation to rule out chemical hydrolysis (pH instability).

-

Positive Control: A known unstable peptide (e.g., Glucagon or native Neurotensin) to verify metabolic activity of the plasma.

-

Internal Standard (IS): Use a stable, structurally similar peptide (e.g., Dalargin or isotopically labeled Ac-RRP*YIL-OH) to correct for matrix effects and injection variability.

Protocol: In Vitro Plasma Stability Assay

Materials Required[1][2][3][4][5][6][7][8]

-

Test Compound: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Purity >95%).

-

Matrix: Pooled Human Plasma (Lithium Heparin).

-

Stock Solvent: DMSO or 50% Acetonitrile (ACN).

-

Quenching Solution: 4% Formic Acid (FA) in Acetonitrile (ACN).

-

Equipment: Thermomixer (37°C), Centrifuge (14,000 x g), LC-MS/MS system.

Workflow Diagram

Figure 2: Step-by-step workflow for the plasma stability assay.

Step-by-Step Procedure

-

Preparation of Stocks:

-

Dissolve Ac-RRPYIL-OH in DMSO to create a 10 mM stock.

-

Dilute to 100 µM intermediate stock using PBS.

-

-

Plasma Conditioning:

-

Thaw pooled plasma at 37°C. Centrifuge briefly (3000 x g, 5 min) to remove any cryoprecipitates.

-

Aliquot 990 µL of plasma into a 1.5 mL Eppendorf tube.

-

Pre-incubate at 37°C for 10 minutes.

-

-

Initiation (T=0):

-

Add 10 µL of the 100 µM peptide stock to the 990 µL plasma (Final concentration: 1 µM ).

-

Vortex gently for 5 seconds.

-

Immediately remove a 100 µL aliquot and transfer to a tube containing 300 µL of Quenching Solution (Ice-cold ACN + 4% Formic Acid). This is the T=0 sample.

-

-

Time-Course Sampling:

-

Incubate the remaining mixture at 37°C with gentle shaking (300-400 rpm).

-

Remove 100 µL aliquots at: 5, 15, 30, 60, 120, and 240 minutes .

-

Transfer each immediately into pre-prepared quenching tubes.

-

-

Sample Processing:

-

Vortex all quenched samples for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.

-

Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of water (to dilute the organic solvent and improve peak shape).

-

Add Internal Standard (IS) at this stage if not added to the quenching solution.

-

Analytical Method (LC-MS/MS)[7][9][10][11]

Given the hydrophilic nature of the Arg-Arg region and the hydrophobic C-terminus, a C18 column is appropriate.

LC Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B (Desalting)1-6 min: 5% -> 60% B (Elution)6-7 min: 95% B (Wash)7-9 min: 5% B (Re-equilibration) |

| Injection Vol | 5-10 µL |

MS Parameters (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Mode: Multiple Reaction Monitoring (MRM).

-

Target Mass Calculation:

-

Formula:

(Approximate) -

Monoisotopic Mass (MW): ~857.5 Da

-

Precursor Ion: The doubly charged species

is favored due to the basic Arginine residues. -

Expected Precursor m/z: ~429.3

-

Product Ions: Look for y-ions (C-terminal fragments) such as y4 (PYIL), y3 (YIL).

-

Note: Perform a direct infusion of the 1 µM stock to optimize Cone Voltage and Collision Energy for the specific transition.

Data Analysis & Reporting

Calculations

-

Peak Area Ratio: Calculate the ratio of the Analyte Peak Area to the Internal Standard Peak Area for each time point.

-

Percent Remaining:

-

Half-Life (

): Plot

Interpretation Guidelines

| Half-Life ( | Classification | Implication |

| < 15 min | Unstable | Rapid degradation; likely requires structural modification (e.g., D-amino acids at Arg sites).[1][2] |

| 15 - 60 min | Moderate | Acceptable for acute indications; may need formulation protection. |

| > 60 min | Stable | Good candidate for systemic circulation. |

Troubleshooting & Optimization

-

Low Recovery at T=0: The peptide contains hydrophobic residues (Ile, Leu, Tyr). It may stick to plasticware.

-

Solution: Use Low-Binding Eppendorf tubes and glass HPLC vials.

-

-

Rapid Degradation (< 5 min): The Arg-Arg bond is extremely labile.

-

Validation: Repeat the assay with a specific inhibitor cocktail (e.g., Thiorphan to inhibit Neprilysin) to confirm the enzymatic mechanism.

-

-

Carryover: Basic peptides (Arg-Arg) can adsorb to the LC column.

-

Solution: Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

-

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5][6] Link

-

Checler, F., et al. (1984). Neurotensin degradation by metallo-endopeptidases.[1][2] Journal of Neurochemistry. (Establishes Arg-Arg and Pro-Tyr as primary cleavage sites).

-

BenchChem. (2025).[7] Application Notes: In Vivo Stability Assessment of Peptides in Plasma.[7]Link

-

Olsen, J. V., et al. (2004). Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues.[8][9] Molecular & Cellular Proteomics. Link

-

Kleiner, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. Link

Sources